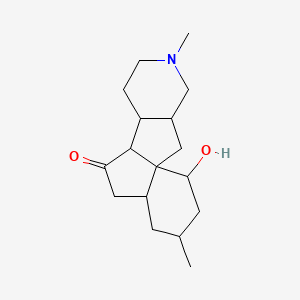

(3-(Acetylhydroxyamino)propyl)phosphonic acid

Vue d'ensemble

Description

FR-900098 est un nouvel agent chimiothérapeutique principalement connu pour ses puissantes propriétés antipaludiques. Il s'agit d'un inhibiteur de la 1-désoxy-D-xylulose-5-phosphate réductoisomérase, une enzyme impliquée dans la voie de biosynthèse des isoprénoïdes non mévalonate. Cette voie est cruciale pour la survie de Plasmodium falciparum, le parasite responsable de la forme la plus virulente du paludisme .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de FR-900098 implique plusieurs étapes, en commençant par des précurseurs simples. Les étapes clés comprennent la formation d'un groupe phosphonate et les modifications subséquentes pour obtenir la structure souhaitée. La biosynthèse enzymatique d'analogues de FR-900098 a été établie en utilisant des enzymes natives de la voie de biosynthèse de Streptomyces rubellomurinus .

Méthodes de production industrielle

La production industrielle de FR-900098 peut être réalisée par synthèse microbienne. Les techniques d'ingénierie métabolique sont utilisées pour augmenter le rendement de production dans Escherichia coli. Cela implique l'augmentation ciblée de la concentration de phosphoénolpyruvate dans la cellule, qui est un précurseur commun des phosphonates .

Analyse Des Réactions Chimiques

Types de réactions

FR-900098 subit diverses réactions chimiques, notamment :

Oxydation : Implique l'ajout d'oxygène ou l'élimination d'hydrogène.

Réduction : Implique l'ajout d'hydrogène ou l'élimination d'oxygène.

Substitution : Implique le remplacement d'un groupe fonctionnel par un autre.

Réactifs et conditions courantes

Les réactifs courants utilisés dans ces réactions comprennent les agents oxydants comme le permanganate de potassium et les agents réducteurs comme le borohydrure de sodium. Les réactions sont généralement effectuées dans des conditions de température et de pH contrôlées pour assurer la formation du produit souhaité.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, les réactions d'oxydation peuvent produire divers dérivés oxydés de FR-900098, tandis que les réactions de réduction peuvent produire des formes réduites du composé.

Applications De Recherche Scientifique

FR-900098 a une large gamme d'applications en recherche scientifique :

Chimie : Utilisé comme composé modèle pour étudier la chimie des phosphonates et l'inhibition enzymatique.

Biologie : Investigated for its role in inhibiting the non-mevalonate isoprenoid biosynthesis pathway in various organisms.

Médecine : Exploré comme un médicament antipaludique potentiel en raison de sa capacité à inhiber Plasmodium falciparum.

Industrie : Applications potentielles dans le développement de nouveaux agents chimiothérapeutiques et d'inhibiteurs enzymatiques

Mécanisme d'action

FR-900098 exerce ses effets en inhibant l'enzyme 1-désoxy-D-xylulose-5-phosphate réductoisomérase. Cette enzyme est cruciale pour la voie de biosynthèse des isoprénoïdes non mévalonate, qui est essentielle à la survie de Plasmodium falciparum. En inhibant cette enzyme, FR-900098 perturbe la production d'isoprénoïdes, conduisant à la mort du parasite .

Mécanisme D'action

FR-900098 exerts its effects by inhibiting the enzyme 1-deoxy-D-xylulose-5-phosphate reductoisomerase. This enzyme is crucial for the non-mevalonate isoprenoid biosynthesis pathway, which is essential for the survival of Plasmodium falciparum. By inhibiting this enzyme, FR-900098 disrupts the production of isoprenoids, leading to the death of the parasite .

Comparaison Avec Des Composés Similaires

Composés similaires

Fosmidomycine : Un autre composé phosphonate qui inhibe la même enzyme et possède des propriétés antipaludiques similaires.

FR-33289 : Un antibiotique phosphonate apparenté ayant un mécanisme d'action similaire.

Unicité

FR-900098 est unique en raison de son activité inhibitrice puissante et de sa capacité à être synthétisé par des voies microbiennes. Sa structure permet la génération de divers analogues ayant des propriétés potentiellement améliorées .

Propriétés

IUPAC Name |

3-[acetyl(hydroxy)amino]propylphosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12NO5P/c1-5(7)6(8)3-2-4-12(9,10)11/h8H,2-4H2,1H3,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKMNDDZSIHLLLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(CCCP(=O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12NO5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50216710 | |

| Record name | 3-(N-acetyl-N-hydroxy)aminopropylphosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50216710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66508-32-5 | |

| Record name | FR 900098 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66508-32-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(N-acetyl-N-hydroxy)aminopropylphosphonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066508325 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(N-acetyl-N-hydroxy)aminopropylphosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50216710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FR-900098 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0711Y106HV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: FR-900098 is a potent inhibitor of 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR), the second enzyme in the non-mevalonate isoprenoid biosynthesis pathway. [, , ] This pathway is responsible for producing isoprenoid precursors essential for the survival of various pathogens, including the malaria parasite Plasmodium falciparum. By inhibiting DXR, FR-900098 disrupts the biosynthesis of isoprenoids, leading to parasite death. [, , ]

A: Humans utilize the mevalonate pathway for isoprenoid biosynthesis, which differs from the non-mevalonate pathway targeted by FR-900098. [] Therefore, FR-900098 demonstrates selectivity towards pathogens utilizing the non-mevalonate pathway and exhibits minimal toxicity in human cells. [, ]

A: The molecular formula of FR-900098 is C5H12NO5P, and its molecular weight is 213.13 g/mol. []

A: The structural elucidation of FR-900098 was based on spectroscopic and chemical evidence. [] While the specific details of the spectroscopic data are not provided in the provided abstracts, they likely involve techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS).

A: Yes, computational chemistry, including docking experiments, has been used to study the interaction of FR-900098 and its analogues with the active site of DXR. [, ] These studies provide insights into the binding mode of these inhibitors and help in designing more potent compounds.

A: Several structural modifications of FR-900098 have been explored to understand their impact on DXR inhibition. [, , , , , , ]

- Acyl group: Formyl derivatives are generally more active than their acetyl counterparts. []

- Phosphonate group: Replacing the phosphate group with sulfonate or carboxylate moieties leads to reduced activity, highlighting the importance of the phosphonate group for binding. []

- Carbon spacer: Modifying the length of the carbon spacer between the hydroxamate and phosphonate groups affects the inhibitory activity. [, ]

- α-substitution: Introducing substituents at the α-position to the phosphonate group results in varying activities, with some substitutions leading to improved potency. [, ]

- Hydroxamate replacement: Replacing the hydroxamate with other chelating groups, such as catechols and dithiocarbamates, generally resulted in less potent inhibitors, emphasizing the importance of the hydroxamate group for interaction with the enzyme's active site. []

A: The acetyl group in FR-900098 is thought to enhance its lipophilicity compared to fosmidomycin, potentially contributing to its improved activity against Plasmodium falciparum. [, ]

A: The presence of an aromatic hotspot near the active site of P. falciparum DXR provides an opportunity to design inhibitors with increased potency and selectivity. Introducing arylpropyl substituents at the β-position of FR-900098 analogues led to the displacement of a key tryptophan residue in this hotspot, influencing the compounds' inhibitory activity. []

A: While detailed stability studies are not described in the provided abstracts, FR-900098 solutions were found to be stable for at least a day at room temperature, through freeze-thaw cycles, and for six months when stored long-term. []

A: Following a single oral dose of 27 mg/kg (free acid equivalent) in rats, FR-900098 achieved plasma concentrations exceeding its IC50 and IC90 values eight hours post-administration. []

A: FR-900098 demonstrates potent antimalarial activity both in vitro and in vivo. [] It effectively inhibits the growth of multidrug-resistant P. falciparum strains in vitro. [] Furthermore, FR-900098 successfully cured mice infected with the rodent malaria parasite Plasmodium vinckei. []

A: Acute toxicity studies in rats showed no clinical signs of toxicity or substance-related deaths after single oral doses of 3000 mg/kg body weight or intravenous doses of 400 mg/kg body weight. [] Genotoxicity tests, including the Ames test, in vitro mammalian cell gene mutation assay, and in vivo micronucleus test, revealed no mutagenic, clastogenic, or aneugenic potential for FR-900098. []

ANone: Various analytical techniques have been used to characterize and quantify FR-900098:

- HPLC/UV and HPLC/MS: These techniques were used to develop analytical methods for determining the pharmacokinetic parameters of FR-900098 in various biological matrices. []

- Ion Chromatography (IC): IC with UV detection was utilized to separate and quantify FR-900098 in biological samples. []

- Capillary Electrophoresis (HPCE): A high-performance capillary electrophoresis method with UV detection was developed to assay FR-900098 in aqueous solutions and human serum. []

A: Yes, besides FR-900098, fosmidomycin is another well-known DXR inhibitor that has been investigated for its antimalarial properties. [, ] Researchers continue to explore and develop novel DXR inhibitors with improved potency, pharmacokinetic properties, and safety profiles. []

A: FR-900098 was first isolated from Streptomyces rubellomurinus in the late 1970s. [, ] Subsequent research led to the identification of its target as DXR and its potent antimalarial activity. [] Structural modifications and formulation optimization have been explored to enhance its efficacy and bioavailability. [, , , , , , , ]

A: The development and characterization of FR-900098 as a potential antimalarial drug involved expertise from various disciplines, including microbiology, natural product chemistry, biochemistry, pharmacology, and medicinal chemistry. [, , , , , ] This collaborative effort highlights the importance of interdisciplinary research in drug discovery and development.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2R,4S,5R,7R,8S,9R,13R,15S,16S,18S,19R,20R)-5,15,16,19,20-pentahydroxy-7,9,13-trimethyl-5-(2-methylpropyl)pentacyclo[10.8.0.02,9.04,8.013,18]icosan-3-one](/img/structure/B1222638.png)

![(3E,12bR)-3-ethylidene-2,4,6,7,12,12b-hexahydro-1H-indolo[2,3-a]quinolizine](/img/structure/B1222642.png)

![5-Methyl-N-[4-(4-morpholinyl)phenyl]-2-pyrazinecarboxamide](/img/structure/B1222643.png)

![2-Methyl-4-[2-oxo-2-(2-phenylethylamino)ethyl]-5-thieno[3,2-b]pyrrolecarboxylic acid ethyl ester](/img/structure/B1222644.png)

![methyl 5-methyl-4-{[(2-oxo-2H-chromen-7-yl)oxy]methyl}furan-2-carboxylate](/img/structure/B1222648.png)

![1-[4-(azepan-1-yl)-3-fluorophenyl]propan-1-one](/img/structure/B1222649.png)